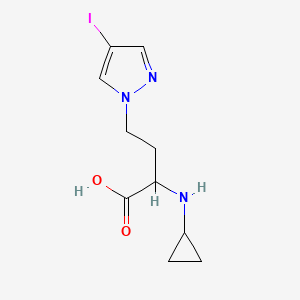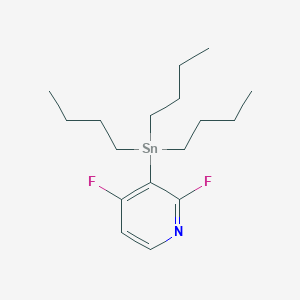
2,4-Difluoro-3-(tributylstannyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-3-(tributylstannyl)pyridine is a fluorinated pyridine derivative that contains both fluorine and organotin groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3-(tributylstannyl)pyridine typically involves the stannylation of a fluorinated pyridine precursor. One common method is the reaction of 2,4-difluoropyridine with tributyltin chloride in the presence of a catalyst such as palladium. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-3-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The stannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form simpler derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium or nickel catalysts are often used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
2,4-Difluoro-3-(tributylstannyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,4-Difluoro-3-(tributylstannyl)pyridine exerts its effects is primarily through its reactivity with other chemical species. The stannyl group acts as a nucleophile, facilitating various substitution and coupling reactions. The fluorine atoms enhance the compound’s stability and reactivity by withdrawing electron density from the pyridine ring, making it more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluoro-4-(tributylstannyl)pyridine
- 2,5-Difluoro-3-(tributylstannyl)pyridine
- 3,4-Difluoro-2-(tributylstannyl)pyridine
Uniqueness
2,4-Difluoro-3-(tributylstannyl)pyridine is unique due to the specific positioning of the fluorine and stannyl groups on the pyridine ring.
Properties
Molecular Formula |
C17H29F2NSn |
|---|---|
Molecular Weight |
404.1 g/mol |
IUPAC Name |
tributyl-(2,4-difluoropyridin-3-yl)stannane |
InChI |
InChI=1S/C5H2F2N.3C4H9.Sn/c6-4-1-2-8-5(7)3-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3; |
InChI Key |
HZIDIPWMVMENDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CN=C1F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


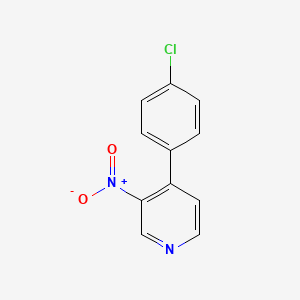
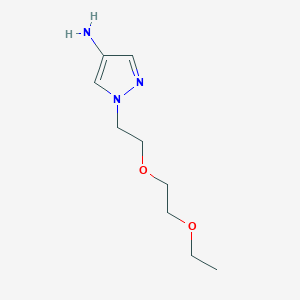
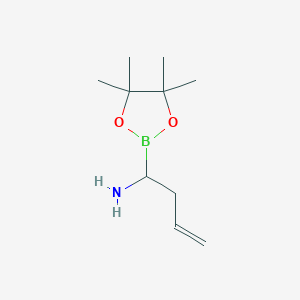
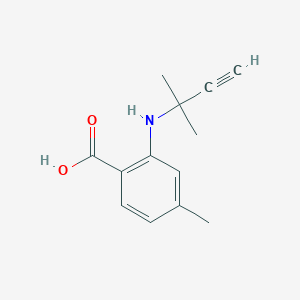
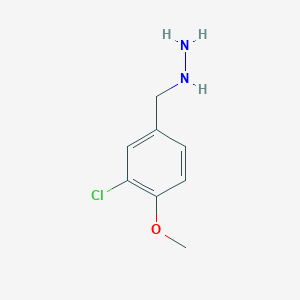
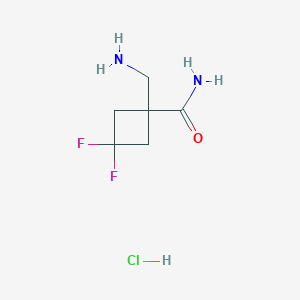
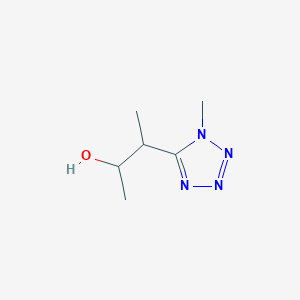

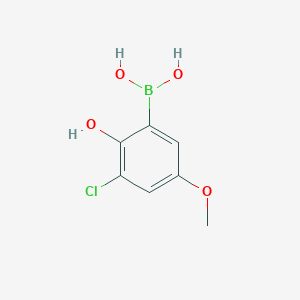

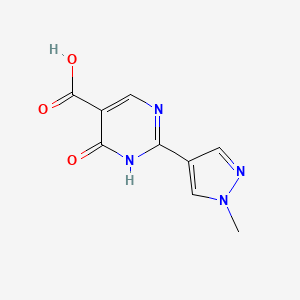
![tert-butylN-[(2R,4R)-4-aminopentan-2-yl]carbamatehydrochloride](/img/structure/B15326483.png)
![1-Oxa-9-azaspiro[5.5]undec-2-en-4-one](/img/structure/B15326490.png)
